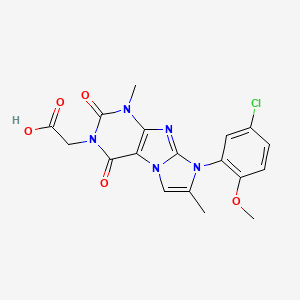

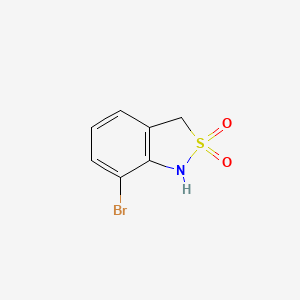

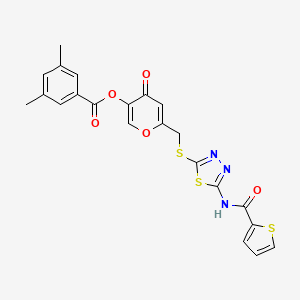

![molecular formula C19H21N3O5S B2372393 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-99-3](/img/structure/B2372393.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide” is a chemical compound. It is related to a series of compounds that have been evaluated for their anticancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another example is the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been reported . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed, synthesized, and evaluated for their activity against fluconazole-resistant Candida albicans .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the IR, 1H NMR, 13C NMR, and LCMS of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane have been reported .Aplicaciones Científicas De Investigación

Copper-catalyzed N-arylation

Research by Altman, Koval, and Buchwald (2007) explored copper-catalyzed N-arylation of imidazoles and benzimidazoles, showcasing the utility of copper in facilitating reactions between nitrogen-containing heterocycles and aryl halides under mild conditions. This methodology could be relevant for modifying compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide for potential applications in drug development or materials science (Altman, Koval, & Buchwald, 2007).

Polymer Synthesis and Applications

The synthesis of azo polymers for reversible optical storage by Meng, Natansohn, Barrett, and Rochon (1996) demonstrates the application of organic compounds in creating materials with specific optical properties. This research highlights how the manipulation of molecular structure can lead to materials with novel properties, such as photoinduced birefringence, which could be relevant in data storage technologies or smart materials development (Meng, Natansohn, Barrett, & Rochon, 1996).

Oxidation Reactions and Catalysis

Lagerspets, Valbonetti, Eronen, and Repo (2021) discussed a catalytic approach for the aerobic oxidation of primary alcohols, using copper(I) thiophene carbaldimine complexes. This study showcases the potential of using metal complexes as catalysts for selective oxidation reactions, which could be applicable in synthesizing intermediates for pharmaceuticals or fine chemicals (Lagerspets, Valbonetti, Eronen, & Repo, 2021).

Anti-Tumor Agents

Gomha, Edrees, and Altalbawy (2016) synthesized and characterized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. This research underscores the importance of structural modification in developing compounds with significant biological activity, suggesting that compounds with similar structural features might also possess valuable pharmacological properties (Gomha, Edrees, & Altalbawy, 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-18(19(24)21-14-1-2-16-17(9-14)27-12-26-16)20-10-15(13-3-8-28-11-13)22-4-6-25-7-5-22/h1-3,8-9,11,15H,4-7,10,12H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUMGAMPQQORCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

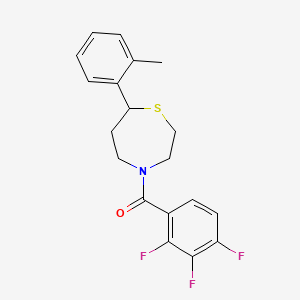

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

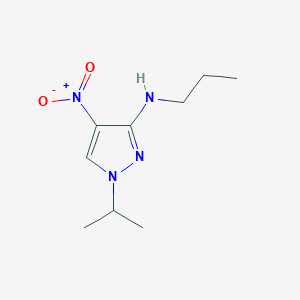

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

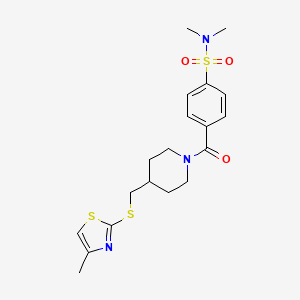

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)